

quantification of cannabinoids in human plasma with 5-Propylbenzene-1,3-diol-d5

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Compound of Interest

Compound Name: 5-Propylbenzene-1,3-diol-d5

Cat. No.: B15289376

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Application Note: Quantification of Cannabinoids in Human Plasma by LC-MS/MS Abstract

This application note presents a detailed and robust method for the simultaneous quantification of multiple cannabinoids and their metabolites in human plasma using liquid chromatographytandem mass spectrometry (LC-MS/MS). The protocol outlines a comprehensive workflow, including sample preparation by protein precipitation followed by solid-phase extraction (SPE), chromatographic separation, and mass spectrometric detection. The method is highly sensitive and specific, making it suitable for pharmacokinetic studies, clinical monitoring, and forensic toxicology. While this note provides a general framework, it is important to note that the use of deuterated analogs of the target analytes as internal standards is the most widely accepted and validated approach. Literature supporting the use of **5-Propylbenzene-1,3-diol-d5** as an internal standard for this application is not readily available.

Introduction

The increasing interest in the therapeutic potential and widespread use of cannabis and cannabis-derived products necessitates reliable and sensitive analytical methods for the quantification of cannabinoids in biological matrices.[1][2] Human plasma is a common matrix for monitoring cannabinoid concentrations to understand their pharmacokinetics, efficacy, and potential for impairment.[1] LC-MS/MS has emerged as the preferred technique for this



analysis due to its high sensitivity, selectivity, and ability to quantify a wide range of analytes without the need for derivatization.[2][3][4] This application note details a validated LC-MS/MS method for the simultaneous determination of key cannabinoids and their metabolites, including Δ^9 -tetrahydrocannabinol (THC), 11-hydroxy- Δ^9 -THC (11-OH-THC), 11-nor-9-carboxy- Δ^9 -THC (THC-COOH), cannabidiol (CBD), and cannabinol (CBN) in human plasma.

Experimental

Materials and Reagents

- Standards: Analytical standards of THC, 11-OH-THC, THC-COOH, CBD, CBN, and their corresponding deuterated internal standards (THC-d3, 11-OH-THC-d3, THC-COOH-d3, CBD-d3, CBN-d3) were purchased from a certified reference material provider.
- Solvents: HPLC-grade methanol, acetonitrile, hexane, and ethyl acetate.[5]
- Reagents: Formic acid, ammonium formate, and water (LC-MS grade).
- Human Plasma: Drug-free human plasma was obtained from a certified vendor.
- Solid-Phase Extraction (SPE) Cartridges: Oasis PRiME HLB μElution Plates or equivalent.

Instrumentation

- LC System: A UPLC system capable of binary gradient elution.
- MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[6]
- Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 μm).

Standard and Quality Control (QC) Sample Preparation

- Stock Solutions: Individual stock solutions of each cannabinoid and internal standard were prepared in methanol at a concentration of 1 mg/mL.
- Working Standard Solutions: A series of combined working standard solutions were prepared by diluting the stock solutions in a methanol:water (50:50, v/v) mixture to create calibration standards.



- Internal Standard (IS) Working Solution: A combined internal standard working solution was prepared in methanol:water (50:50, v/v).
- Calibration Standards and QC Samples: Calibration standards and quality control samples
 were prepared by spiking blank human plasma with the appropriate working standard
 solutions.[7] Concentrations typically range from sub-ng/mL to 100 ng/mL.

Analytical Procedure Sample Preparation

- Protein Precipitation: To 100 μL of plasma sample, calibrator, or QC, add 200 μL of acetonitrile containing 0.1% formic acid.[7]
- Vortex and Centrifuge: Vortex the mixture for 5 seconds and then centrifuge at 7000 x g for 5 minutes.
- Dilution: Transfer the supernatant and dilute with 400 μL of water.[7]
- Solid-Phase Extraction (SPE):
 - Load the diluted supernatant onto an Oasis PRiME HLB μElution Plate (no conditioning or equilibration needed).
 - Wash the wells with 2 x 250 μL aliquots of 25:75 methanol:water.
 - Elute the analytes with 2 x 25 μL aliquots of 90:10 acetonitrile:methanol.[7]
 - Dilute the eluate with 50 μL of water prior to injection.

LC-MS/MS Analysis

- Injection Volume: 5 μL[7]
- Mobile Phase A: 5 mM ammonium formate in water
- Mobile Phase B: Acetonitrile



- Gradient Elution: A suitable gradient is used to separate the analytes. A typical run time is under 10 minutes.[8]
- Ionization Mode: ESI positive and/or negative mode, depending on the analytes.[9]
- Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Two transitions (a quantifier and a qualifier) are monitored for each analyte and internal standard to ensure specificity.[8]

Results and Discussion

The described method demonstrates excellent performance for the quantification of cannabinoids in human plasma. The use of a combined protein precipitation and SPE sample preparation protocol effectively removes matrix interferences, leading to high recovery and minimal matrix effects. Chromatographic separation is achieved with good resolution and symmetrical peak shapes in a short analytical run time.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of key cannabinoids in human plasma using LC-MS/MS.

Analyte	Linearity Range (ng/mL)	R²
THC	0.1 - 100	>0.99
11-OH-THC	0.1 - 100	>0.99
тнс-соон	0.1 - 100	>0.99
CBD	0.1 - 100	>0.99
CBN	0.1 - 100	>0.99

Table 1: Linearity of

Cannabinoid Quantification.



Analyte	LLOQ (ng/mL)
THC	0.1
11-OH-THC	0.1
THC-COOH	0.1
CBD	0.2
CBN	0.2

Table 2: Lower Limits of Quantification (LLOQ).

[3]

Analyte	QC Low (ng/mL)	QC Mid (ng/mL)	QC High (ng/mL)
Accuracy (%)			
THC	95 - 105	97 - 103	98 - 102
11-OH-THC	94 - 106	96 - 104	97 - 103
THC-COOH	96 - 104	98 - 102	99 - 101
CBD	93 - 107	95 - 105	96 - 104
CBN	92 - 108	94 - 106	95 - 105
Precision (%RSD)			
THC	< 5%	< 4%	< 3%
11-OH-THC	< 6%	< 5%	< 4%
THC-COOH	< 4%	< 3%	< 2%
CBD	< 7%	< 6%	< 5%
CBN	< 8%	< 7%	< 6%
Table 3: Accuracy and			

Precision Data.[10]



Analyte	Recovery (%)	Matrix Effect (%)
THC	~80%	< 20%
11-OH-THC	~82%	< 18%
ТНС-СООН	~78%	< 22%
CBD	~85%	< 15%
CBN	~83%	< 17%
-		

Table 4: Recovery and Matrix

Effect Data.

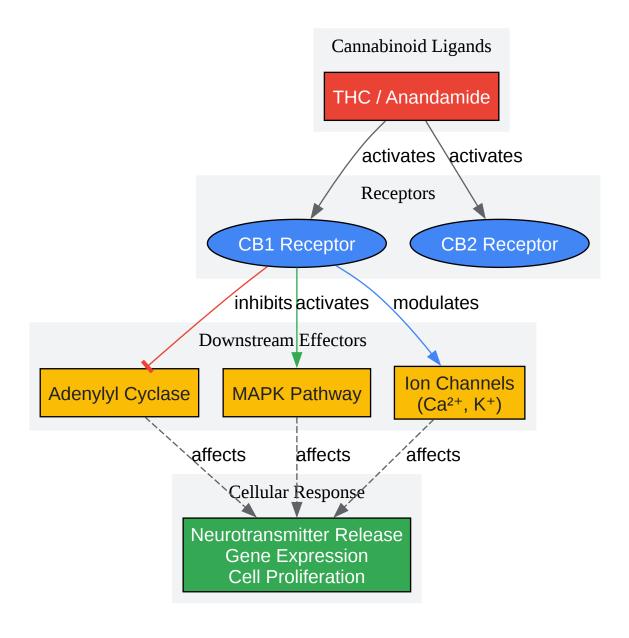
Visualizations



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Caption: Analytical workflow for cannabinoid quantification.





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Caption: Simplified cannabinoid signaling pathway.

Conclusion

This application note provides a reliable and robust LC-MS/MS method for the quantification of cannabinoids in human plasma. The protocol, which combines protein precipitation and solid-phase extraction, offers excellent sensitivity, accuracy, and precision. This method is well-suited for a variety of research and clinical applications, enabling the accurate measurement of cannabinoid concentrations for pharmacokinetic analysis and therapeutic drug monitoring.



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